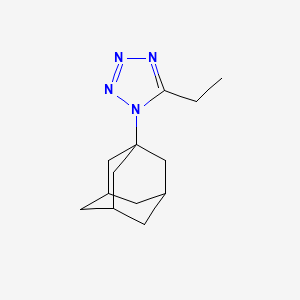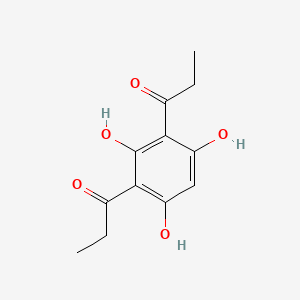
1-Propanone, 1,1'-(2,4,6-trihydroxy-m-phenylene)di-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- is a chemical compound with the molecular formula C12H14O5. It is also known as dipropionyl phloroglucinol. This compound is characterized by its aromatic ring structure with three hydroxyl groups and two propanone groups attached to the meta positions of the phenylene ring. It has a melting point of 152-154°C .
準備方法
Synthetic Routes and Reaction Conditions: 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- can be synthesized through the reaction of phloroglucinol with propionyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve phloroglucinol in a suitable solvent like dichloromethane.
- Add propionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods: The industrial production of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Cell Signaling: The compound can modulate cell signaling pathways, potentially leading to anticancer effects.
類似化合物との比較
1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di- can be compared with other similar compounds such as:
Phloroglucinol: Lacks the propanone groups but has similar hydroxyl group arrangement.
1,1’-(2,4,6-Trihydroxy-m-phenylene)di-1-butanone: Similar structure but with butanone groups instead of propanone groups.
2,4-Dipropionyl-phloroglucinol: Similar structure but with different substitution patterns.
These comparisons highlight the unique structural features and reactivity of 1-Propanone, 1,1’-(2,4,6-trihydroxy-m-phenylene)di-, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
3145-11-7 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC名 |
1-(2,4,6-trihydroxy-3-propanoylphenyl)propan-1-one |
InChI |
InChI=1S/C12H14O5/c1-3-6(13)10-8(15)5-9(16)11(12(10)17)7(14)4-2/h5,15-17H,3-4H2,1-2H3 |
InChIキー |
MAULNQUCMOQLDU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=C(C=C1O)O)C(=O)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


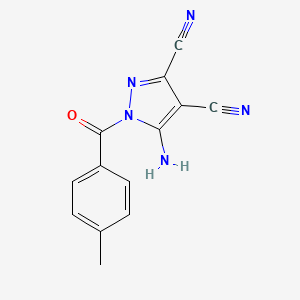
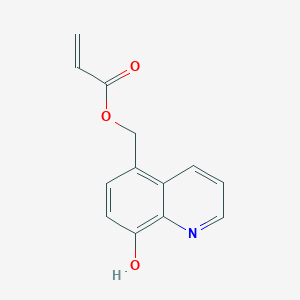
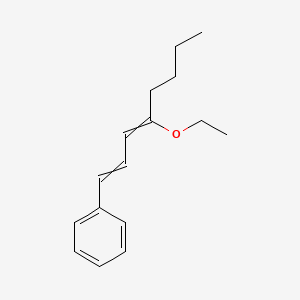
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)
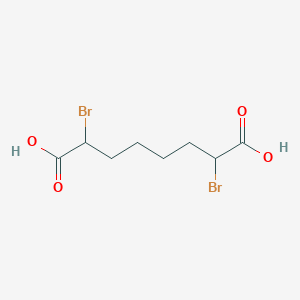
![[(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane](/img/structure/B14173419.png)
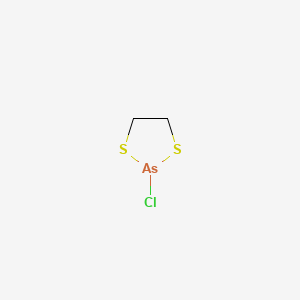
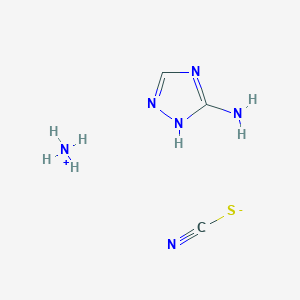
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)
![(1R,5R)-1-(2,3-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14173438.png)
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
